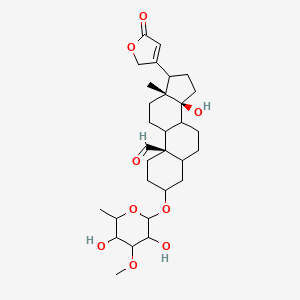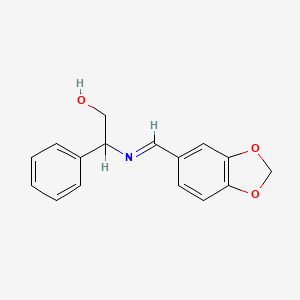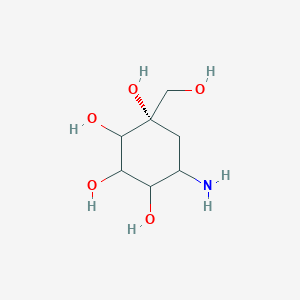
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is an organic compound with the molecular formula C7H15NO5. This compound features a cyclohexane ring substituted with an amino group, a hydroxymethyl group, and four hydroxyl groups. Its structure is characterized by the presence of multiple chiral centers, making it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol typically involves the reduction of corresponding keto or aldehyde precursors. One common method involves the catalytic hydrogenation of 5-nitro-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol using a palladium catalyst under hydrogen gas. The reaction conditions usually include a solvent such as ethanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient and scalable production. The use of robust catalysts and optimized reaction conditions is crucial for maintaining high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of cyclohexyl halides or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is used as a chiral building block for the synthesis of complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to certain natural substrates. It can also be used as a probe to investigate the mechanisms of enzymatic reactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or modulators of biological pathways, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzymatic activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- (1S,2R,3S,4R,5R)-5-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Uniqueness
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is unique due to its specific stereochemistry and functional group arrangement. This configuration allows for distinct interactions with biological molecules and unique reactivity in chemical reactions, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H15NO5 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3?,4?,5?,6?,7-/m0/s1 |
InChI-Schlüssel |
VDLOJRUTNRJDJO-VICYTKJSSA-N |
Isomerische SMILES |
C1C(C(C(C([C@]1(CO)O)O)O)O)N |
Kanonische SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)
![tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate](/img/structure/B14785026.png)
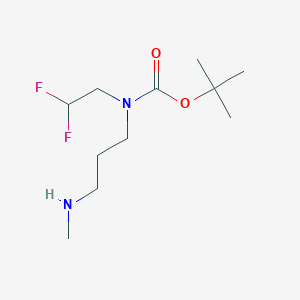
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)
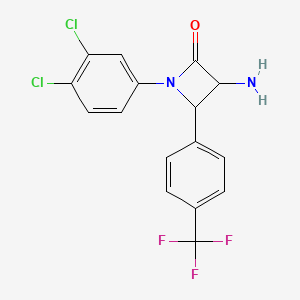

![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)
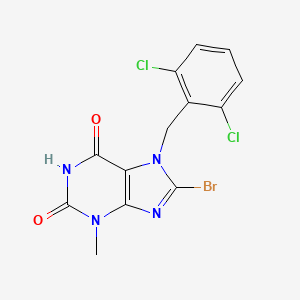
![phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate](/img/structure/B14785066.png)
